1,2,3-Triazole vs. 1,2,4-Triazole: Reduced Cytochrome P450 Inhibition Liability
The 1,2,3-triazole ring system present in the target compound exhibits markedly lower affinity for the heme iron of cytochrome P450 enzymes compared to the isosteric 1,2,4-triazole and imidazole rings. The 1,2,3-triazole–heme complex is stabilized by a structurally conserved water molecule, rendering the binding equilibrium approximately 10–50-fold weaker than that of 1,2,4-triazole. [1] This difference translates into a reduced propensity for mechanism-based CYP inhibition and attendant drug-drug interaction risk, a property that is directly embedded in the target compound's architecture but absent in its 1,2,4-triazole isomer (CAS 1880076-52-7).
| Evidence Dimension | CYP heme binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | CYP101 heme Kd ≈ 0.5–2 mM (1,2,3-triazole as representative ligand) |
| Comparator Or Baseline | 1,2,4-triazole heme Kd ≈ 0.02–0.05 mM (1,2,4-triazole) under identical conditions [1] |
| Quantified Difference | 10–50-fold lower heme affinity for 1,2,3-triazole vs. 1,2,4-triazole |
| Conditions | Spectrophotometric Kd determination using purified CYP101 (P450cam) in 50 mM potassium phosphate buffer, pH 7.4, 25 °C [1] |
Why This Matters
A 10–50-fold reduction in CYP heme binding at the scaffold level significantly lowers the probability of CYP-mediated drug-drug interactions, making this compound a preferred starting point for lead optimization in programs where metabolic safety is a go/no-go criterion.
- [1] Conner, K. P.; Woods, C. M.; Atkins, W. M. 1,2,3-Triazole–Heme Interactions in Cytochrome P450: Functionally Competent Triazole–Water–Heme Complexes. Biochemistry 2012, 51 (32), 6441–6457. DOI: 10.1021/bi300890f. View Source
